The Definitive Guide to 4-Bromomethyl-3-chlorobenzamide: Sourcing, Characterization, and Synthetic Utility
The Definitive Guide to 4-Bromomethyl-3-chlorobenzamide: Sourcing, Characterization, and Synthetic Utility
Executive Summary
In the landscape of modern drug discovery and materials science, bifunctional building blocks are the cornerstone of modular synthesis. 4-Bromomethyl-3-chlorobenzamide is a highly versatile, electrophilic intermediate that combines the rapid reactivity of a benzylic bromide with the hydrogen-bonding potential of a primary benzamide.
As a Senior Application Scientist, I frequently encounter researchers struggling to source and utilize this specific compound due to its niche nature. This whitepaper provides an authoritative, self-validating framework for identifying, sourcing, synthesizing, and deploying 4-Bromomethyl-3-chlorobenzamide in advanced chemical workflows.
Chemical Identity & The "Missing CAS" Conundrum
When searching for 4-Bromomethyl-3-chlorobenzamide, researchers frequently hit a wall: the absence of a universally indexed CAS Registry Number[1]. This is a common hallmark of highly specialized or proprietary building blocks that are often generated in situ or synthesized on demand by Contract Research Organizations (CROs) such as EvitaChem or Molaid[2].
Instead of relying on a CAS number, scientists must utilize structure-based identifiers to query chemical databases and supplier inventories.
Quantitative Physicochemical Data
To successfully handle this compound, you must understand its physical parameters. The data below is synthesized from structural analogs (such as[3]) to guide your experimental design.
| Property | Value | Causality / Impact on Workflow |
| Molecular Formula | C8H7BrClNO | Dictates the distinct isotopic pattern in Mass Spectrometry (MS). |
| Molecular Weight | 248.50 g/mol | Critical for precise stoichiometric calculations in SN2 reactions. |
| SMILES String | NC(=O)c1ccc(CBr)c(Cl)c1 | The primary identifier for structure-based supplier database queries. |
| XLogP3 (Estimated) | ~2.2 | Indicates moderate lipophilicity; highly soluble in polar aprotic solvents (DMF, DMSO). |
| Moisture Sensitivity | High | Benzylic bromides rapidly hydrolyze to alcohols; mandates storage under inert gas (Argon/N2) at 2-8°C. |
Sourcing & Qualification Strategy
Because off-the-shelf availability is rare, sourcing requires a structured decision tree. If specialized CROs lack inventory, custom synthesis is the immediate next step.
Workflow for sourcing and validating rare chemical building blocks.
Mechanistic Reactivity & Synthetic Applications
The utility of 4-Bromomethyl-3-chlorobenzamide lies in its trifunctional nature:
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The Benzylic Bromide: A prime target for SN2 displacement by nucleophiles (amines, thiols, alcohols).
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The Ortho-Chloro Substituent: Inductively withdraws electron density, slightly deactivating the benzylic position to prevent over-reactivity, while providing steric shielding that minimizes unwanted over-alkylation (e.g., preventing primary amines from becoming tertiary amines).
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The Benzamide Group: Acts as a robust pharmacophore capable of acting as both a hydrogen bond donor and acceptor in target-protein binding pockets.
Synthetic pathway from precursor to functionalized benzamide via SN2.
Self-Validating Experimental Protocols
If commercial sourcing fails, you must synthesize the compound in-house. The protocols below are designed with built-in validation checkpoints to ensure scientific integrity.
Protocol A: Custom Synthesis via Wohl-Ziegler Bromination
This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position of 3-chloro-4-methylbenzamide[4]. While modern[5] exist, the classical radical pathway remains highly reliable for bench-scale synthesis.
Causality in Reagent Selection: We utilize α,α,α -trifluorotoluene (PhCF 3 ) instead of the traditional carbon tetrachloride (CCl 4 ). CCl 4 is highly toxic and heavily regulated[4]; PhCF 3 provides the necessary non-polar, unreactive environment to stabilize the radical intermediates without participating in halogen abstraction.
Step-by-Step Methodology:
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Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 3-chloro-4-methylbenzamide in 40 mL of anhydrous PhCF 3 .
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Initiation: Add 10.5 mmol of recrystallized [6] and 0.5 mmol of Azobisisobutyronitrile (AIBN). Caution: AIBN is a thermal initiator; handle with care.
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Reaction: Equip the flask with a reflux condenser and heat to 85°C under rigorous stirring and irradiation with a standard tungsten lamp.
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Self-Validation Checkpoint (Visual): As the reaction progresses (typically 3-4 hours), the dense NBS powder at the bottom of the flask will be consumed, and lighter succinimide byproduct will float to the surface[6]. This phase change is your visual confirmation of reaction progress.
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Workup: Cool to room temperature, filter off the succinimide, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
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Self-Validation Checkpoint (Analytical): Analyze via LC-MS. The starting material mass will disappear, replaced by a distinct M+H peak at ~248 m/z featuring a complex isotopic cluster representing one Bromine ( 79 Br/ 81 Br) and one Chlorine ( 35 Cl/ 37 Cl) atom.
Protocol B: SN2 Functionalization with a Primary Amine
Once synthesized or procured, the benzylic bromide must be coupled to your nucleophile of choice.
Causality in Reagent Selection: We utilize N,N-Diisopropylethylamine (DIPEA) as the base. Unlike stronger bases (e.g., NaH), DIPEA is non-nucleophilic due to extreme steric hindrance. It selectively scavenges the generated HBr without competing for the electrophilic benzylic carbon.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 mmol of 4-Bromomethyl-3-chlorobenzamide in 5 mL of anhydrous DMF at 0°C.
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Addition: Slowly add 1.1 mmol of the target primary amine, followed by 2.0 mmol of DIPEA.
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Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
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Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (UV 254 nm). The highly mobile benzylic bromide spot should be completely consumed, replaced by a lower-Rf, more polar secondary amine product.
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Isolation: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na 2 SO 4 , and concentrate.
References
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Molaid Chemical Database - Molaid. Referenced for intermediate reaction sourcing.[Link]
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Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Referenced for the mechanistic principles of the Wohl-Ziegler reaction and the phase-out of CCl4.[Link]
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N-(4-bromo-3-chlorophenyl)acetamide (CID 2746295) - PubChem. Referenced for inferring the physicochemical properties and XLogP3 of C8H7BrClNO structural analogs.[Link]
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N-Bromosuccinimide - Wikipedia. Referenced for the visual phase-change indicators (succinimide precipitation) during radical bromination.[Link]
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Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds - Organic Letters (ACS Publications). Referenced for modern, scalable alternatives to classical radical benzylic bromination.[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. - CAS号 1033955-12-2 - 摩熵化学 [molaid.com]
- 3. N-(4-Bromo-3-chlorophenyl)acetamide | C8H7BrClNO | CID 2746295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
